molecular formula C10H14N2O3 B7774242 2-(4-Ethoxyphenoxy)acetohydrazide

2-(4-Ethoxyphenoxy)acetohydrazide

Cat. No. B7774242
M. Wt: 210.23 g/mol
InChI Key: BOSGZNLWZLFNGO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nonlinear Optical Materials : Hydrazones derived from compounds similar to 2-(4-Ethoxyphenoxy)acetohydrazide have been found to exhibit significant third-order nonlinear optical properties, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).

  • Antimicrobial Properties : Derivatives of this compound have demonstrated promising antimicrobial activities against various bacteria and fungi, indicating their potential use in treating microbial infections (Fuloria et al., 2009).

  • Structural Chemistry : Studies on the crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide have provided insights into its molecular configuration and hydrogen bonding, which are critical for understanding its chemical behavior (Liu & Gao, 2012).

  • Analgesic and Anti-inflammatory Activities : Certain derivatives of this compound have been found to possess significant analgesic and anti-inflammatory properties, which could be beneficial for developing new therapeutic agents (Dewangan et al., 2015).

  • Anticancer Evaluation : Derivatives of this compound have been evaluated for their anticancer properties, with some showing promising activity against breast cancer cell lines (Salahuddin et al., 2014).

  • Lipase and α-Glucosidase Inhibition : Some novel compounds derived from this compound have shown inhibitory activities against lipase and α-glucosidase, which are significant for the treatment of obesity and diabetes (Bekircan et al., 2015).

  • Anti-Mycobacterial Agents : Derivatives of this compound have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, showing potential as therapeutic agents for tuberculosis (Yar et al., 2006).

  • Antileishmanial Activity : A series of new analogues of this compound have been synthesized and evaluated for their antileishmanial activity, with some showing promising results against Leishmania donovani (Ahsan et al., 2016).

properties

IUPAC Name

2-(4-ethoxyphenoxy)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-2-14-8-3-5-9(6-4-8)15-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSGZNLWZLFNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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